molecular formula C22H24ClN3 B147725 Basic violet 2 CAS No. 3248-91-7

Basic violet 2

Cat. No. B147725
CAS RN: 3248-91-7
M. Wt: 365.9 g/mol
InChI Key: IPSIPYMEZZPCPY-UHFFFAOYSA-N
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Description

Basic Violet 2, also known as New Fuchsin, is a triphenylmethane dye that is used as a colorant. It is one of several Basic Violet dyes, which also include Basic Violet 1, 3, and 4. These dyes are characterized by their triphenylmethane structure and the presence of quaternary ammonium ions, which suggests a slow rate of penetration across the epidermis .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of Basic Violet 2, they do mention the synthesis of related compounds. For instance, Ba(Zn1−xCox)2Si2O7 solid solutions were synthesized as blue-violet inorganic pigments using a conventional solid-state reaction method . This process involves the reaction of specific precursors at high temperatures to form a single-phase material with desired optical properties. Although this does not directly pertain to Basic Violet 2, it provides insight into the synthesis of pigments with similar color properties.

Molecular Structure Analysis

The molecular structure of Basic Violet 2 is not explicitly detailed in the provided papers. However, it is known to be a triphenylmethane dye, which typically consists of three phenyl rings connected to a central carbon atom. The presence of quaternary ammonium ions is a key feature of these dyes, which affects their chemical behavior and interaction with other substances .

Chemical Reactions Analysis

The interaction of Basic Violet 2 with hydroxypropyl-β-cyclodextrin (HP-β-CD) was studied, revealing the formation of inclusion complexes. This interaction was analyzed using UV–Vis absorption and fluorescence spectroscopy, which provided binding constants for the inclusion complexes . These findings suggest that Basic Violet 2 can form stable complexes with other molecules, which could be relevant for its applications in various industries.

Physical and Chemical Properties Analysis

The physical and chemical properties of Basic Violet 2 can be inferred from its interactions with HP-β-CD. The study showed that Basic Violet 2 has a high complexation in aqueous media, which is significant for its solubility and stability in water-based solutions . The binding constants obtained from the study indicate the strength of the interaction between Basic Violet 2 and HP-β-CD, which can influence the dye's behavior in different environments.

Relevant Case Studies

The safety assessment of Basic Violet 1, 3, and 4, which are chemically related to Basic Violet 2, provides a case study on the potential risks associated with the use of these dyes. The Cosmetic Ingredient Review Expert Panel concluded that there is insufficient data to support the safety of these dyes in cosmetic formulations due to their carcinogenic potential . Although Basic Violet 2 is not explicitly mentioned, the concerns raised about similar compounds highlight the importance of thorough safety evaluations for these types of chemicals.

Scientific Research Applications

Photocatalytic Degradation Studies

Research on Basic Violet 2 (also known as Basic Violet 3 or Crystal Violet in various studies) has extensively focused on its photocatalytic degradation. Studies conducted by Sahoo, Gupta, and Pal (2005) and Gupta, Pal, and Sahoo (2006) examined the degradation of Basic Violet 2 using Ag + doped TiO2 under UV and simulated solar light. These studies highlight the efficiency of silver ion-doped TiO2 in the photocatalytic degradation process, offering insights into environmental remediation applications (Sahoo, Gupta, & Pal, 2005), (Gupta, Pal, & Sahoo, 2006).

Adsorption and Removal from Wastewater

Adak, Bandyopadhyay, and Pal (2006) investigated the use of surfactant-modified alumina for the removal of Basic Violet 2 from wastewater. Their findings suggest the potential of using modified alumina as an efficient medium for dye removal in water treatment processes (Adak, Bandyopadhyay, & Pal, 2006).

Bioremediation Approaches

Arunarani et al. (2013) explored the use of Pseudomonas putida for the bioremoval of Basic Violet 2 from aqueous solutions. This study provides valuable information on the use of microorganisms for the environmentally friendly treatment of dye pollutants (Arunarani et al., 2013).

Application in Solar Cell Manufacturing

Badran and Badran (2013) conducted experimental research on the use of Basic Violet 2 in the manufacture of solar cells. This study opens up potential applications in renewable energy technologies (Badran & Badran, 2013).

Safety And Hazards

Basic Violet 2 is harmful if swallowed and causes serious eye damage. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3.ClH/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;/h4-12,23H,24-25H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIPYMEZZPCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879817
Record name Basic Violet 2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic violet 2

CAS RN

3248-91-7
Record name New Fuchsin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3248-91-7
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Record name New fuchsin
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Record name Benzenamine, 4,4'-[(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methylene]bis[2-methyl-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Basic Violet 2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-amino-m-tolyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.847
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[(4-amino-m-tolyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC VIOLET 2
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
A Mahyar, MA Behnajady… - Photochemistry and …, 2011 - Wiley Online Library
… Very recently, for the first time, we reported on the degradation of CI Basic Violet 2 (BV2; New Fuchsin) by the photocatalytic process (20). To this end, TiO 2 –SiO 2 nanoparticles were …
Number of citations: 42 onlinelibrary.wiley.com
IMA Martínez, MNM de Oca, AG Iriarte, CS Ortiz… - Dyes and …, 2012 - Elsevier
… molecules were calculated to obtain the stabilization energy originated by the formation of the inclusion complex in both systems (Basic Violet 2-β-CD distorted and Basic Violet 2-β-CD …
Number of citations: 4 www.sciencedirect.com
R Sattarfard, MA Behnajady, H Eskandarloo - Journal of Porous Materials, 2018 - Springer
… The adsorption capacity of TNTs was investigated with regard to removing Basic Violet 2 (BV2) as a model organic pollutant from aqueous solution. The mean outer, inner diameter and …
Number of citations: 10 link.springer.com
AT Ansari, N Sundaramoorthy, M Kavitha - Asian Journal of …, 2011 - cabdirect.org
To analyze the decolourisation and biosorption profile of the dyes (Rhodamine B and Basic violet 2) using fungi isolated from the soil of textile dye industry and waste water disposal …
Number of citations: 5 www.cabdirect.org
IM Aiassa Martínez, MN Montes de Oca, AG Iriarte… - 2012 - ri.conicet.gov.ar
… The energies of the distorted and not-distorted b-CD and the Basic Violet 2 molecules were … in both systems (Basic Violet 2-b-CDdistorted and Basic Violet 2-b-CDnot-distorted). …
Number of citations: 1 ri.conicet.gov.ar
GB Michaels, DL Lewis - Environmental Toxicology and …, 1985 - Wiley Online Library
… The dyes that had the greatest toxicity, Basic Violet 1 and Basic Violet 3, also had higher distribution coefficients, indicating greater sorption of the dye compared with Basic Violet 2 and …
Number of citations: 168 setac.onlinelibrary.wiley.com
N Modirshahla, MA Behnajady, R Sadeghzadeh - on Ecosystems, 2011 - researchgate.net
… Abstract: The aim of this study was to investigate the removal of CI Basic Violet 2 from aqueous solutions by adsorption technique using perlite as an adsorbent. The effect of operational …
Number of citations: 4 www.researchgate.net
HJ Garrett, SM Bleay - Science & Justice, 2013 - Elsevier
… black 3, basic violet 3 and basic violet 2 all interact with different … The study also indicates that basic violet 2 may have some … Basic violet 2 is included in certain aspects of this study to …
Number of citations: 17 www.sciencedirect.com
S Abdi, N Modirshahlaa, G Shahverdizadeha - 2013 - sid.ir
THE AIM OF THIS STUDY WAS TO INVESTIGATE THE REMOVAL OF CI BASIC VIOLET 2 FROM AQUEOUS SOLUTIONS ONTO CARBONIZED WALNUT SHELL BY ADSORPTION, UV…
Number of citations: 2 www.sid.ir
S ABDI, N MODIRSHAHLA, G SHAHVERDIZADEH - 2013 - sid.ir
THE AIM OF THIS STUDY WAS TO INVESTIGATE THE REMOVAL OF CI BASIC VIOLET 2 FROM AQUEOUS SOLUTIONS ONTO CARBONIZED WALNUT SHELL BY ADSORPTION. …
Number of citations: 2 www.sid.ir

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